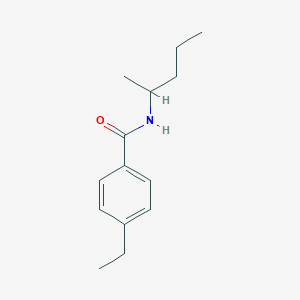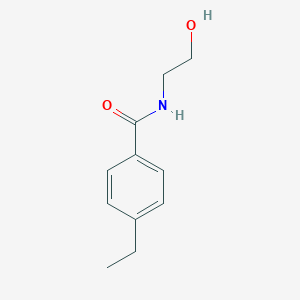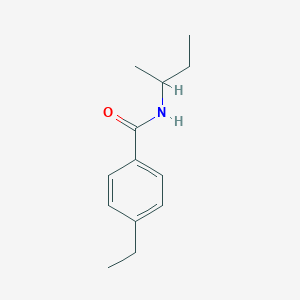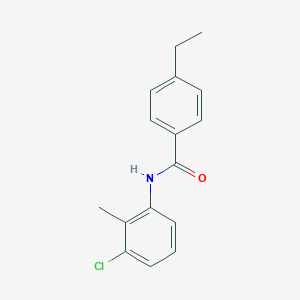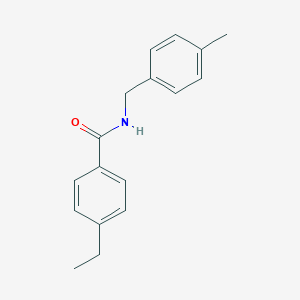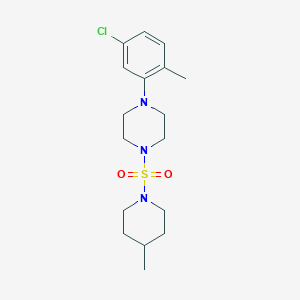
1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine” is a chemical compound with the molecular formula C17H26ClN3O2S . It is listed in the PubChem Compound Database, which provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Mechanism of Action
The exact mechanism of action of CM156 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CM156 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, CM156 may increase the levels of these neurotransmitters in the brain, which could have beneficial effects on mood and behavior.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells and potential antidepressant effects, CM156 has also been shown to have anti-inflammatory and analgesic properties. Additionally, CM156 has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using CM156 in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, CM156 is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using CM156 in lab experiments is that it is not well-studied in humans, which makes it difficult to extrapolate the results of animal studies to humans.
Future Directions
There are a number of future directions for research on CM156. One area of research could focus on further elucidating the mechanism of action of CM156, which could provide insights into its potential applications in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis method for CM156 to make it more efficient and cost-effective. Finally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of CM156 in humans.
Synthesis Methods
CM156 is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-chloro-2-methylphenylamine with 4-methylpiperidin-1-ylsulfonyl chloride to form the intermediate product. This intermediate is then reacted with piperazine to produce the final product, CM156.
Scientific Research Applications
CM156 has been studied for its potential applications in the field of pharmacology. It has been shown to have activity against certain types of cancer cells, and it has also been studied for its potential use as an antidepressant. Additionally, CM156 has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2S/c1-14-5-7-20(8-6-14)24(22,23)21-11-9-19(10-12-21)17-13-16(18)4-3-15(17)2/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWIVBXADSWNQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

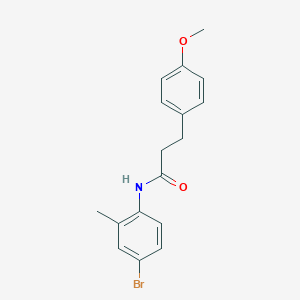


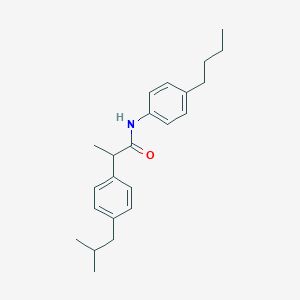


![Dimethyl 5-[(4-ethylbenzoyl)amino]isophthalate](/img/structure/B501482.png)
